Cas no 3804-16-8 (2-(7-Chloro-1H-indol-3-yl)ethan-1-amine)
2-(7-Chloro-1H-indol-3-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-chloro-1H-Indole-3-ethanamine
- 1H-Indole-3-ethanamine, 7-chloro-
- 2-(7-chloro-1H-indol-3-yl)ethanamine
- 7-chloro-1 H-indole-3-ethanamine
- BDBM50025219
- DTXSID50191457
- AKOS006303589
- EN300-194465
- F70441
- SCHEMBL2535159
- QKRNGBURTLCWBQ-UHFFFAOYSA-N
- 2-(7-CHLORO-1H-INDOL-3-YL)ETHAN-1-AMINE
- 3804-16-8
- 7-chlorotryptamine
- 7-Chloro-1H-indole-ethanamine
- CHEMBL3330643
- 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine
-
- MDL: MFCD10035267
- Inchi: 1S/C10H11ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
- InChI Key: QKRNGBURTLCWBQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1NC=C2CCN
Computed Properties
- Exact Mass: 194.06123
- Monoisotopic Mass: 194.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 41.8Ų
Experimental Properties
- Density: 1.294
- Boiling Point: 375.7°Cat760mmHg
- Flash Point: 181°C
- Refractive Index: 1.675
- PSA: 41.81
2-(7-Chloro-1H-indol-3-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C180736-100mg |
2-(7-Chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 100mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C180736-500mg |
2-(7-Chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 500mg |
$ 455.00 | 2022-06-06 | ||
| TRC | C180736-1g |
2-(7-Chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 1g |
$ 705.00 | 2022-06-06 | ||
| Enamine | EN300-194465-0.05g |
2-(7-chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 95% | 0.05g |
$121.0 | 2023-09-17 | |
| Enamine | EN300-194465-0.1g |
2-(7-chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 95% | 0.1g |
$180.0 | 2023-09-17 | |
| Enamine | EN300-194465-0.25g |
2-(7-chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 95% | 0.25g |
$257.0 | 2023-09-17 | |
| Enamine | EN300-194465-0.5g |
2-(7-chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 95% | 0.5g |
$404.0 | 2023-09-17 | |
| Enamine | EN300-194465-1g |
2-(7-chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 95% | 1g |
$519.0 | 2023-09-17 | |
| Enamine | EN300-194465-2.5g |
2-(7-chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 95% | 2.5g |
$1078.0 | 2023-09-17 | |
| Enamine | EN300-194465-5g |
2-(7-chloro-1H-indol-3-yl)ethan-1-amine |
3804-16-8 | 95% | 5g |
$2120.0 | 2023-09-17 |
2-(7-Chloro-1H-indol-3-yl)ethan-1-amine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine
Introduction to 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine (CAS No. 3804-16-8)
2-(7-Chloro-1H-indol-3-yl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 3804-16-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its structural uniqueness and potential therapeutic applications. The compound features a fused indole ring system substituted with a chlorine atom at the 7-position and an amine group at the 3-position, linked to an ethyl chain. Such structural motifs are frequently explored in drug discovery pipelines, owing to their ability to interact with biological targets in diverse ways.
The indole scaffold is particularly noteworthy in medicinal chemistry, as it is a core structure found in numerous bioactive molecules, including neurotransmitters and pharmaceutical agents. The presence of the chloro substituent at the 7-position of the indole ring introduces electrophilic characteristics, making it susceptible to nucleophilic substitution reactions, which can be exploited for further derivatization. Additionally, the amine functionality at the 3-position provides a site for hydrogen bonding or coordination interactions with biological macromolecules.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine interacts with biological targets. Studies suggest that this compound may exhibit binding affinity for various enzymes and receptors implicated in neurological disorders, inflammation, and cancer. For instance, computational docking studies have indicated potential interactions with serine/threonine protein kinases, which are often dysregulated in pathological conditions. These findings align with broader trends in drug discovery, where indole derivatives are being increasingly investigated for their kinase inhibitory properties.
In vitro pharmacological investigations have begun to unravel the mechanistic potential of 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine. Preliminary data suggest that this compound may modulate signaling pathways associated with cell proliferation and apoptosis. Specifically, its ability to interfere with the activity of certain kinases could lead to anti-proliferative effects, making it a candidate for further exploration in oncology research. Furthermore, its structural similarity to known anti-inflammatory agents hints at potential therapeutic utility in managing chronic inflammatory diseases.
The synthesis of 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine (CAS No. 3804-16-8) involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. A common synthetic route begins with the condensation of indole derivatives with chloroacetaldehyde or related electrophiles, followed by nucleophilic substitution to introduce the amine group. Advances in green chemistry have also influenced these synthetic pathways, promoting methodologies that minimize waste and enhance atom economy. Such sustainable approaches are increasingly integral to modern pharmaceutical synthesis.
From a regulatory perspective, compounds like 2-(7-Chloro-1H-indol-3-yl)ethan-1-amine must undergo rigorous testing to assess their safety and efficacy before entering clinical trials. Current regulatory frameworks require comprehensive toxicological studies, including acute toxicity assays, genotoxicity evaluations, and long-term carcinogenicity studies. These assessments ensure that any potential therapeutic benefits outweigh risks associated with exposure. The journey from laboratory discovery to market approval is arduous but essential for bringing novel therapeutics to patients in need.
The role of 2-(7-Chloro-1H-indol-3-ylenthanamino) derivatives extends beyond traditional small-molecule drug development. Emerging fields such as precision medicine and targeted therapy have opened new avenues for leveraging compounds like this one. By understanding genetic or molecular profiles associated with specific diseases, researchers can design derivatives of 2-(7-Chloroindolyl)-ethylamine that exhibit heightened selectivity for particular pathological states. This personalized approach holds promise for improving treatment outcomes while reducing side effects.
The chemical properties of CAS No 3804168, including its solubility profile and stability under various conditions, also influence its formulation and delivery methods. For example, if this compound exhibits low solubility in aqueous media, formulation strategies might involve solubilizing agents or prodrugs designed to enhance bioavailability upon administration. Such considerations are critical for ensuring that a drug candidate reaches its target site effectively within the body.
Collaborative efforts between academic researchers and pharmaceutical companies have accelerated the pace at which compounds like 2-(7-Chloroindolyl)-ethylamine transition from bench research to clinical application. Open science initiatives and public-private partnerships facilitate knowledge sharing and resource pooling, enabling faster development cycles without compromising scientific rigor. This collaborative spirit is vital for addressing complex global health challenges through innovative chemical solutions.
The future directions for research on 2-(7-Chloroindolyl)-ethylamine include exploring its role as a building block for more complex molecules or investigating novel synthetic pathways that improve yield and scalability. Additionally, interdisciplinary approaches combining chemistry with bioinformatics could uncover new therapeutic applications by analyzing large datasets related to biological pathways affected by this compound class.
In conclusion,(CAS No: 3804168) represents a promising entity within pharmaceutical research due to its structural features,(indole-chlorinated amine moiety)and potential biological activities,(kinase inhibition,(anti-inflammatory effects,(and (oncolytic properties). As scientific understanding evolves,(this compound will likely continue(to be studied for its therapeutic potential,(contributing valuable insights into drug design(and development strategies across multiple disease areas.(
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